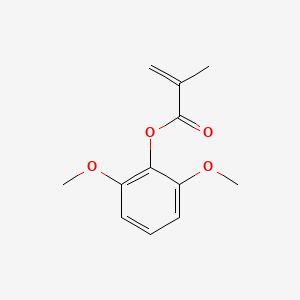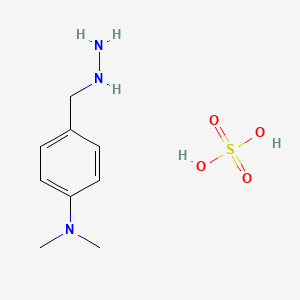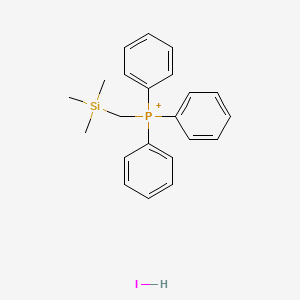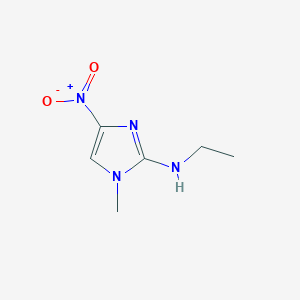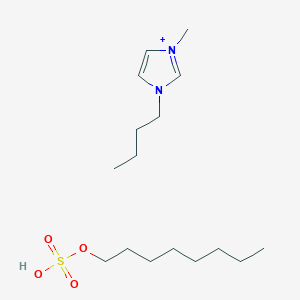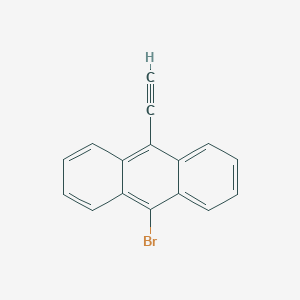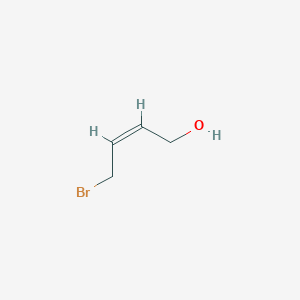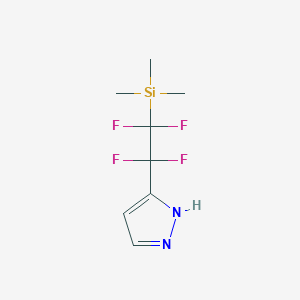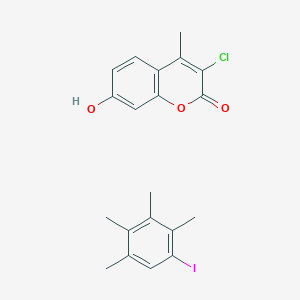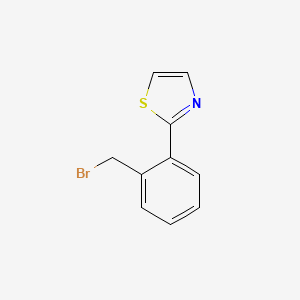![molecular formula C13H19N3O B12816617 (S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816617.png)
(S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This step is crucial for forming the bicyclo[2.2.2]octane core, which is then further functionalized to achieve the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques and scalable reaction conditions could facilitate its production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties and reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, sodium in liquid ammonia for Birch reduction , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Birch reduction of spirodiisophorones can yield secondary alcohols with endo- or exo-configurations .
Aplicaciones Científicas De Investigación
(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine has several scientific research applications:
Chemistry: It serves as a core scaffold for the development of biologically active molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s structural properties can be leveraged in the design of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine exerts its effects is not fully understood. its ability to inhibit SARS-CoV-2 3CLpro suggests that it interacts with specific molecular targets and pathways involved in viral replication . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A structurally related compound with applications in drug discovery and medicinal chemistry.
Spirooliganones: Compounds with a similar spirocyclic structure, known for their antiviral activities.
Xylarilongipins: Diterpenes with a bicyclo[2.2.2]octane moiety, isolated from fungi and studied for their biological activities.
Uniqueness
(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine stands out due to its unique combination of a spirocyclic structure and bicyclo[2.2.2]octane core. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(3S)-spiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine]-5'-amine |
InChI |
InChI=1S/C13H19N3O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,10,15H,1-4,6-8,14H2/t13-/m1/s1 |
Clave InChI |
XREAZRQWSBHRTB-CYBMUJFWSA-N |
SMILES isomérico |
C1CN2CCC1[C@]3(C2)CC4=C(O3)NCC(=C4)N |
SMILES canónico |
C1CN2CCC1C3(C2)CC4=C(O3)NCC(=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


